N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide
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Overview
Description
N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the alkylation of a substituted 8-hydroxyquinoline with an appropriate alkyl halide in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium iodide in a solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and antifungal properties.
Medicine: Explored for potential therapeutic applications, including neuroprotection and anticancer treatments.
Mechanism of Action
The mechanism of action of N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can bind to metal ions, disrupting their normal function and leading to various biological effects. This chelation ability is particularly important in its antimicrobial and anticancer activities, where it can inhibit essential metal-dependent enzymes and processes .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties.
Quinoline derivatives: Compounds with similar structures and biological activities, such as antimalarial and antimicrobial agents.
Uniqueness
N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other quinoline derivatives. Its ability to form stable complexes with metal ions makes it particularly valuable in medicinal and industrial applications .
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-7-17(23)22-18(14-8-4-3-5-9-14)16-12-11-15-10-6-13-21-19(15)20(16)24/h3-6,8-13,18,24H,2,7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQALGBOYFSWXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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